Cas no 1340089-53-3 (5-Cycloheptyl-1,2,4-oxadiazole-3-carboxylic acid)

5-Cycloheptyl-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a cycloheptyl-substituted 1,2,4-oxadiazole core with a carboxylic acid functional group. This structure imparts unique reactivity and potential applications in medicinal chemistry and agrochemical research. The oxadiazole moiety is known for its stability and bioisosteric properties, making it a valuable scaffold in drug design. The carboxylic acid group enhances solubility and provides a handle for further derivatization. Its cycloheptyl substituent may influence lipophilicity and steric interactions, contributing to selective binding in target interactions. This compound is suitable for use as an intermediate in the synthesis of more complex molecules, particularly in the development of bioactive agents.
5-Cycloheptyl-1,2,4-oxadiazole-3-carboxylic acid structure
1340089-53-3 structure
Product Name:5-Cycloheptyl-1,2,4-oxadiazole-3-carboxylic acid
CAS No:1340089-53-3
MF:C10H14N2O3
MW:210.229762554169
CID:5752920
PubChem ID:63382710
Update Time:2025-10-29

5-Cycloheptyl-1,2,4-oxadiazole-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • CS-0290996
    • 5-cycloheptyl-1,2,4-oxadiazole-3-carboxylic acid
    • AKOS012688935
    • 5-cycloheptyl-1,2,4-oxadiazole-3-carboxylicacid
    • EN300-1119665
    • 1340089-53-3
    • 1,2,4-Oxadiazole-3-carboxylic acid, 5-cycloheptyl-
    • 5-Cycloheptyl-1,2,4-oxadiazole-3-carboxylic acid
    • Inchi: 1S/C10H14N2O3/c13-10(14)8-11-9(15-12-8)7-5-3-1-2-4-6-7/h7H,1-6H2,(H,13,14)
    • InChI Key: HJKNWYIRFBBDJW-UHFFFAOYSA-N
    • SMILES: O1C(C2CCCCCC2)=NC(C(=O)O)=N1

Computed Properties

  • Exact Mass: 210.10044231g/mol
  • Monoisotopic Mass: 210.10044231g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 76.2Ų

Experimental Properties

  • Density: 1.235±0.06 g/cm3(Predicted)
  • Boiling Point: 390.8±25.0 °C(Predicted)
  • pka: 2.87±0.10(Predicted)

5-Cycloheptyl-1,2,4-oxadiazole-3-carboxylic acid Pricemore >>

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